3-bromo-N-pentylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

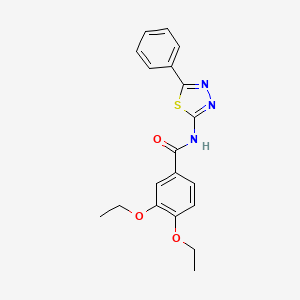

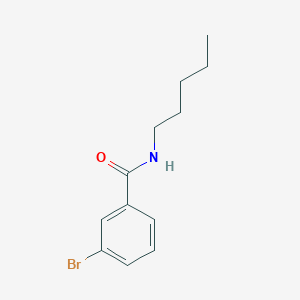

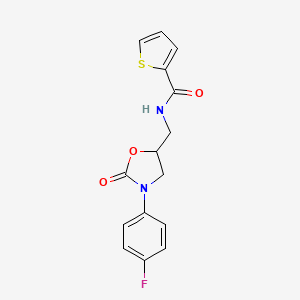

3-bromo-N-pentylbenzamide is a chemical compound with the empirical formula C12H16BrNO. It has a molecular weight of 270.17 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NCCCCC)C1=CC(Br)=CC=C1 . This indicates that the molecule consists of a benzamide group with a bromine atom at the 3-position and a pentyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound in the retrieved data.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

The use of bromine-containing compounds in organic synthesis is well-documented, with bromine serving as a versatile reagent for various transformations. For example, the study on TBAB-mediated radical 6-endo-trig ortho-cyclization demonstrates the utility of bromine in synthesizing complex heterocyclic structures, such as 3-bromo-1,2-dihydroquinoline derivatives, through innovative synthetic pathways (Yang et al., 2019). Such methodologies could be applicable in exploring the reactivity and synthesis potential of 3-bromo-N-pentylbenzamide.

Anticancer Research

Brominated compounds have also been explored for their potential in anticancer research. 3-Bromopyruvate (3BP) , a brominated pyruvate derivative, is a potent anticancer agent that targets cancer cell metabolism. It's known for its ability to inhibit glycolysis and mitochondrial oxidative phosphorylation in cancer cells, demonstrating broad action against multiple cancer types (Azevedo-Silva et al., 2016). Research into this compound could explore similar metabolic targets, investigating its potential as a novel anticancer compound.

Environmental and Microbial Applications

Brominated aromatic compounds have been studied for their environmental impact and microbial interactions. The metabolism of bromoxynil , a brominated herbicide, by Klebsiella pneumoniae demonstrates the capability of microbial systems to degrade brominated organic pollutants, transforming them into less harmful substances (McBride et al., 1986). Investigating the environmental fate and biodegradability of this compound could provide insights into its ecological impact and potential for bioremediation.

Material Science and Photovoltaics

In material science, brominated compounds have been used to modify the properties of semiconducting polymers. For instance, 4-bromoanisole serves as a processing additive to control morphology and crystallization in semiconducting polymer blends, affecting the efficiency of organic photovoltaic devices (Liu et al., 2012). Research into this compound could explore its utility in modifying polymer properties for applications in electronics and energy.

Propriétés

IUPAC Name |

3-bromo-N-pentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZVKLBFHUYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)

![17-[(3,4-Dichlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2742792.png)

![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)

![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)

![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)

![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)